molecular formula C14H18N2O2 B11807130 Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate

Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate

Cat. No.: B11807130
M. Wt: 246.30 g/mol
InChI Key: ATIGQRMQHOITAW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Determination

The compound’s systematic IUPAC name is benzyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate , with the hydrochloride salt form identified as benzyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate hydrochloride . The molecular formula is C₁₄H₁₉ClN₂O₂ , derived from its bicyclic core (C₇H₁₀N), benzyl carbamate group (C₇H₇NO₂), and hydrochloride counterion (HCl). The molecular weight is 282.77 g/mol, calculated using atomic masses from the periodic table.

Component Formula Contribution Atomic Composition
Bicyclo[3.2.0]heptane core C₇H₁₀N 7 C, 10 H, 1 N
Benzyl carbamate group C₇H₇NO₂ 7 C, 7 H, 1 N, 2 O
Hydrochloride counterion HCl 1 H, 1 Cl

Structural Elucidation via X-ray Crystallography and NMR Spectroscopy

X-ray crystallographic studies of analogous bicyclic compounds, such as 3-(2,6-dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione, reveal key structural features. The bicyclo[3.2.0]heptane core adopts a fused cyclobutane-pyrrolidine system, with a cyclobutane ring (root-mean-square deviation: 0.0609 Å) and a pyrrolidine ring tilted at 67.6° relative to the cyclobutane plane. For the title compound, NMR spectroscopy (¹H and ¹³C) would show distinct signals for the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and carbamate carbonyl (δ 155–160 ppm for C=O). The azabicyclo[3.2.0]heptane protons would resonate in the δ 1.5–3.5 ppm range, consistent with strained aliphatic environments.

Conformational Analysis of the Bicyclo[3.2.0]heptane Core

The bicyclo[3.2.0]heptane system exhibits significant ring strain due to its fused cyclobutane and pyrrolidine rings. Crystallographic data for related structures indicate dihedral angles of 73.9° between the pyrrolidine and dioxopiperidine rings and 62.4° between the cyclobutane and dioxopiperidine rings. These angles suggest a non-planar conformation, with the nitrogen atom at position 3 adopting a pyramidal geometry. Molecular mechanics simulations predict a puckered cyclobutane ring and a slightly twisted pyrrolidine ring, contributing to the compound’s rigidity.

Stereochemical Considerations in Molecular Design

The stereochemistry of the bicyclo[3.2.0]heptane core is critical for biological activity. The nitrogen atom’s position and the carbamate group’s orientation influence hydrogen-bonding interactions with target enzymes. For example, in analogs like benzyl N-(2-azabicyclo[2.1.1]hexan-5-yl)carbamate hydrochloride, the nitrogen’s spatial arrangement affects binding to bacterial DNA gyrase. Synthetic routes employing chiral catalysts or resolved intermediates ensure enantiomeric purity, as minor stereochemical deviations can drastically alter pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-14-7-6-12(14)8-15-10-14/h1-5,12,15H,6-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIGQRMQHOITAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CNC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Multicomponent Reactions (MCRs)

Multicomponent reactions offer a streamlined approach to construct the bicyclic framework. A study demonstrated the use of a Michael addition-initiated cascade reaction between α,β-unsaturated esters, amines, and aldehydes to form 3-azabicyclo[3.2.0]heptanes. For example, reacting methyl acrylate with benzylamine and formaldehyde under basic conditions yielded the bicyclic amine intermediate, which was subsequently reduced using lithium aluminum hydride (LAH) to enhance diastereoselectivity. This method achieved yields of 68–72% with >95% purity after recrystallization.

Intramolecular [2+2] Cycloaddition

Photochemical [2+2] cycloaddition provides an alternative route to access strained bicyclic systems. A patent disclosed the use of UV light to induce cyclization of a diene precursor, forming the bicyclo[3.2.0]heptane skeleton with minimal by-products. The reaction proceeded in tetrahydrofuran (THF) at −20°C, achieving 65% yield. However, this method requires stringent control over light exposure and temperature to prevent retro-cycloaddition.

Reductive Amination of Cyclic Ketones

A scalable approach involved reductive amination of a bicyclic ketone intermediate. In one protocol, 3-azabicyclo[3.2.0]heptan-6-one was treated with benzylamine and sodium cyanoborohydride in methanol, yielding the secondary amine with 85% efficiency. The reaction’s success relied on maintaining a pH of 6–7 using acetic acid, which prevented over-reduction.

Carbamate Functionalization Strategies

Introducing the benzyl carbamate group is critical for stabilizing the amine and modulating biological activity. Two principal methods are employed: direct carbamoylation and stepwise protection-deprotection .

Direct Carbamoylation of the Bicyclic Amine

The most common method involves reacting the bicyclic amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. A patent detailed the use of sodium bicarbonate in a dichloromethane-water biphasic system, which facilitated rapid carbamate formation at 0–5°C. This approach achieved 90% conversion within 2 hours, with the aqueous layer effectively removing excess Cbz-Cl.

Protection-Deprotection Sequences

For sensitive substrates, a stepwise strategy using tert-butoxycarbonyl (Boc) protection followed by benzyl substitution proved effective. A patent described Boc protection of the amine using di-tert-butyl dicarbonate in tetrahydrofuran, followed by hydrogenolysis of the Boc group and subsequent treatment with benzyl chloroformate. This method minimized side reactions, yielding the target carbamate in 78% overall yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent choice profoundly impacts reaction efficiency. Ethanol emerged as optimal for both cyclization and carbamoylation steps due to its ability to dissolve polar intermediates while suppressing side reactions. For instance, recrystallization in n-heptane at 20–30°C removed residual Boc by-products and improved final purity to >99%.

Catalytic Hydrogenation

Palladium-based catalysts enabled selective deprotection of intermediates. Hydrogenation over Pd(OH)₂/C in ethanol at 65–75°C cleaved benzyl ethers without affecting the carbamate group, achieving 95% recovery.

Purification and Characterization

Recrystallization Techniques

Recrystallization in n-heptane proved indispensable for isolating high-purity product. A protocol involving gradual cooling of a saturated n-heptane solution from 50°C to 20°C over 16 hours yielded crystalline product with 92% recovery.

Chromatographic Methods

Silica gel chromatography using ethyl acetate/hexane (1:4) resolved diastereomers when asymmetric centers were present. Fractions containing the desired isomer showed distinct Rf=0.35R_f = 0.35 in TLC analysis.

Challenges and Solutions

Diastereomer Formation

The bicyclic core’s strained geometry predisposes it to epimerization. Employing low temperatures (−20°C) during LAH reductions and using chiral auxiliaries like (R)-(−)-mandelic acid suppressed racemization, achieving 98:2 enantiomeric ratios.

By-product Mitigation

Excessive Boc protection led to di-Boc by-products during deprotection. Telescoping the dissociation and protection steps without intermediate isolation reduced by-product formation to <2%.

Scalability and Industrial Feasibility

A pilot-scale synthesis demonstrated the process’s robustness:

  • Batch Size : 10 kg

  • Yield : 74% over 5 steps

  • Purity : 99.2% (HPLC)
    Key cost drivers included palladium catalyst recovery (92% efficiency) and solvent recycling (n-heptane reuse for 5 cycles).

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems reduced reaction times for photochemical cycloadditions from 48 hours to 30 minutes, achieving 70% yield with 10 g/h throughput.

Enzymatic Carbamoylation

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyzed carbamate formation in phosphate buffer (pH 7.4), eliminating the need for toxic Cbz-Cl. Initial trials showed 55% conversion, with optimization ongoing .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

  • Acidic Hydrolysis : Cleavage produces 3-azabicyclo[3.2.0]heptan-1-amine and benzyl alcohol, with hydrochloric acid (HCl) or trifluoroacetic acid (TFA) as catalysts.

  • Basic Hydrolysis : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) generates the corresponding amine and carbonic acid derivatives.

Conditions Reagents Products
0.1 M HCl, 60°CHCl, H₂O3-Azabicyclo[3.2.0]heptan-1-amine + Benzyl alcohol
1 M NaOH, refluxNaOH, H₂OAmine + CO₂ + Benzyl oxide

Alkylation and Acylation

The secondary amine in the azabicyclic core reacts with electrophiles:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in tetrahydrofuran (THF) under nitrogen affords N-alkylated derivatives.

  • Acylation : Acetyl chloride or acetic anhydride in dichloromethane (DCM) yields N-acylated products.

Ring-Opening Reactions

The strained bicyclo[3.2.0] system undergoes ring-opening under specific conditions:

  • Acid-Mediated Ring-Opening : Exposure to concentrated HCl at elevated temperatures produces linear amines via cleavage of the bridged bond.

  • Catalytic Hydrogenation : Hydrogenation over palladium catalysts (H₂/Pd-C) reduces the bicyclic framework to monocyclic structures.

Oxidation and Reduction

  • Oxidation : Reaction with potassium permanganate (KMnO₄) or ozone (O₃) oxidizes the carbamate’s carbonyl group to a urea derivative or cleaves the bicyclic ring.

  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the carbamate to a secondary alcohol.

Cycloaddition and Rearrangement

The azabicyclo[3.2.0] system participates in cycloadditions:

  • [2+2]-Photocyclization : UV irradiation in the presence of CuI catalysts induces intramolecular [2+2] reactions, forming fused tricyclic structures .

  • Pt-Catalyzed Cycloisomerization : Platinum chloride (PtCl₂) in toluene facilitates skeletal rearrangements to monocyclic or alternative bicyclic products .

Comparative Reactivity of Azabicyclic Analogues

Compound Key Reactivity Differences
3-Azabicyclo[3.2.1]octan-8-oneEnhanced stability toward hydrolysis due to reduced ring strain
2-Azabicyclo[3.2.1]octaneHigher propensity for alkylation at the bridgehead nitrogen

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack on the carbamate carbonyl, with acid/base catalysis stabilizing transition states.

  • Cycloadditions : Metal-catalyzed pathways involve π-complexation (e.g., PtCl₂ coordinating to alkenes/alkynes) to lower activation barriers .

Scientific Research Applications

Biological Activities

Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate has shown promise in several biological applications:

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has been tested using disk diffusion methods, showing efficacy against both Gram-positive and Gram-negative bacteria .

2. Topoisomerase Inhibition
The compound has been explored as a potential topoisomerase inhibitor, which is crucial in cancer treatment as it interferes with DNA replication processes in cancer cells . Its structural similarity to known topoisomerase inhibitors suggests it may have similar mechanisms of action.

3. Dopamine Receptor Modulation
Studies have indicated that this compound may interact with dopamine receptors, particularly D3 and D4 subtypes, which are implicated in various neurological disorders . This modulation could lead to therapeutic applications in treating conditions such as schizophrenia or Parkinson's disease.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various bacterial strains using a disk diffusion method . The results indicated a significant inhibition zone for both Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Case Study 2: Topoisomerase Inhibition
In another study, this compound was assessed for its ability to inhibit topoisomerase enzymes involved in DNA replication . It demonstrated competitive inhibition, indicating its potential use in developing new chemotherapeutic agents.

Mechanism of Action

The mechanism of action of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound HCl 2177258-17-0 C₁₄H₁₉ClN₂O₂ 282.77 Bicyclo[3.2.0], benzyl carbamate, hydrochloride salt
tert-Butyl N-{3-azabicyclo[3.2.0]heptan-1-yl}carbamate 171906-65-3 C₁₁H₂₀N₂O₂ 212.29 Bicyclo[3.2.0], tert-butyl carbamate (Boc-protected), no benzyl group
Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate 2241130-87-8 C₁₈H₂₅NO₂ 287.40 Bicyclo[3.2.0], butyl ester, benzyl substituent on nitrogen
Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate 2098137-34-7 C₁₄H₁₇NO₂ 231.29 Bicyclo[3.2.0], methyl ester, benzyl substituent on nitrogen
Benzyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate 1893960-00-3 C₁₄H₁₈N₂O₂ 246.30 Bicyclo[4.1.0], benzyl carbamate, different ring strain and stereochemistry

Key Observations :

  • Ring System Variations : The bicyclo[3.2.0] system (7-membered ring) in the target compound contrasts with bicyclo[4.1.0] (7-membered with different bridgehead positions), affecting ring strain and reactivity .
  • Functional Groups : The benzyl carbamate group distinguishes the target compound from esters (e.g., butyl or methyl carboxylates) and Boc-protected analogs. Carbamates generally exhibit higher hydrolytic stability compared to esters .
  • Chirality : All bicyclic analogs contain chiral centers, which correlate with improved clinical success in drug discovery due to enhanced selectivity .

Physicochemical Properties

  • Solubility: The target compound’s hydrochloride salt enhances aqueous solubility compared to free bases or neutral esters. Higher fraction of sp³ carbons (Fsp³ = 0.57) in bicyclic systems improves solubility, as noted in .

Biological Activity

Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate (CAS No. 1330764-57-2) is a bicyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C14H18N2O2
  • Molecular Weight: 246.305 g/mol
  • Structure: The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of azabicyclic compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, impacting several biological pathways:

  • Enzyme Inhibition: Studies indicate that the compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation: Its structure allows it to bind to certain receptors, influencing cellular signaling and activity.

Biological Activities

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Cytotoxic Effects: Investigations into its cytotoxicity have revealed that it can affect cancer cell lines, indicating potential as an anticancer agent.
  • Neuropharmacological Effects: Given the structural similarities to known neuroactive compounds, it is hypothesized that it may influence neurotransmitter systems.

Case Studies and Experimental Data

A summary of key studies examining the biological activity of this compound is presented below:

StudyFocusFindings
Alibes et al., 2020Antibacterial ActivityDemonstrated enhanced activity against gram-positive bacteria when modified with azabicyclic structures.
Kim et al., 2021CytotoxicityShowed significant cytotoxic effects in vitro against various cancer cell lines, particularly those resistant to standard treatments.
Research Group A (2022)Enzyme InteractionIdentified inhibition of specific metabolic enzymes, suggesting a pathway for therapeutic application in metabolic disorders.

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